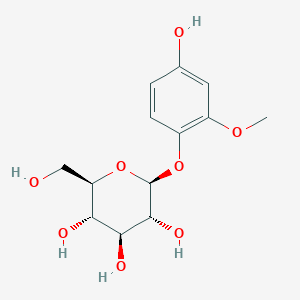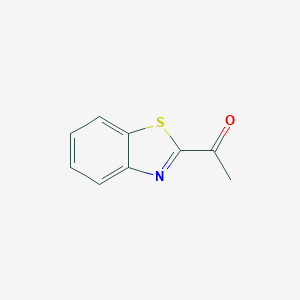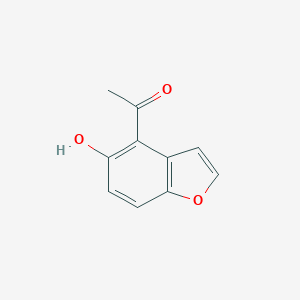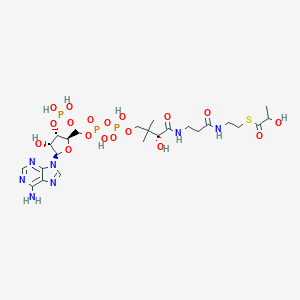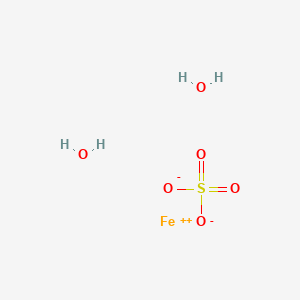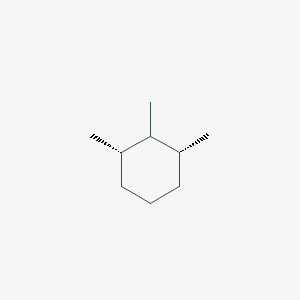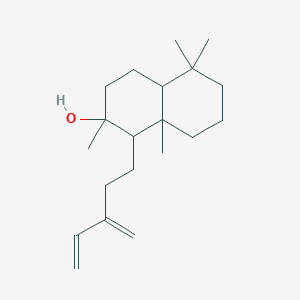
Isoabienol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoabienol is a natural product that belongs to the family of sesquiterpenes. It is extracted from various plant species, including the roots of Angelica archangelica, a herbaceous plant that belongs to the Apiaceae family. Isoabienol has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Wirkmechanismus
The mechanism of action of isoabienol is not fully understood. However, studies have shown that it exhibits its biological activities through various pathways. Isoabienol has been found to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. It has also been found to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, isoabienol has been found to have a positive effect on the immune system by increasing the production of cytokines and activating immune cells.
Biochemische Und Physiologische Effekte
Isoabienol has been found to exhibit various biochemical and physiological effects. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. Isoabienol has also been found to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, isoabienol has been found to have a positive effect on the immune system by increasing the production of cytokines and activating immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
Isoabienol has several advantages for lab experiments. It is a natural product that can be extracted from various plant species, making it readily available for research. Additionally, isoabienol has been found to exhibit various biological activities, making it a potential candidate for drug development. However, there are also limitations to using isoabienol in lab experiments. Isoabienol is a complex compound that can be difficult to synthesize and isolate. Additionally, the mechanism of action of isoabienol is not fully understood, making it challenging to study its biological activities.
Zukünftige Richtungen
There are several future directions for the study of isoabienol. One potential direction is to further investigate its mechanism of action and its potential use in the treatment of neurodegenerative diseases. Additionally, isoabienol could be studied for its potential use in immunomodulation therapy. Another potential direction is to explore the use of isoabienol as a natural anti-inflammatory and anti-tumor agent. Finally, the synthesis and isolation of isoabienol could be optimized to make it more readily available for research purposes.
Conclusion
In conclusion, isoabienol is a natural product that exhibits various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has potential therapeutic applications in the treatment of neurodegenerative diseases and as an immunomodulator. The mechanism of action of isoabienol is not fully understood, but it exhibits its biological activities through various pathways. Isoabienol has several advantages for lab experiments, but there are also limitations to its use. Future research should focus on investigating its mechanism of action, potential therapeutic applications, and optimizing its synthesis and isolation.
Wissenschaftliche Forschungsanwendungen
Isoabienol has been widely studied for its biological activities and potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. Isoabienol has also been found to have a positive effect on the immune system, making it a potential candidate for immunomodulation therapy. Additionally, isoabienol has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
10207-79-1 |
|---|---|
Produktname |
Isoabienol |
Molekularformel |
C20H34O |
Molekulargewicht |
290.5 g/mol |
IUPAC-Name |
(1R,2R,4aS,8aS)-2,5,5,8a-tetramethyl-1-(3-methylidenepent-4-enyl)-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C20H34O/c1-7-15(2)9-10-17-19(5)13-8-12-18(3,4)16(19)11-14-20(17,6)21/h7,16-17,21H,1-2,8-14H2,3-6H3/t16-,17+,19-,20+/m0/s1 |
InChI-Schlüssel |
JTWQQJDENGGSBJ-KVPLUYHFSA-N |
Isomerische SMILES |
C[C@]12CCCC([C@@H]1CC[C@@]([C@@H]2CCC(=C)C=C)(C)O)(C)C |
SMILES |
CC1(CCCC2(C1CCC(C2CCC(=C)C=C)(C)O)C)C |
Kanonische SMILES |
CC1(CCCC2(C1CCC(C2CCC(=C)C=C)(C)O)C)C |
melting_point |
68-68.5°C |
Physikalische Beschreibung |
Solid |
Synonyme |
isoabienol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



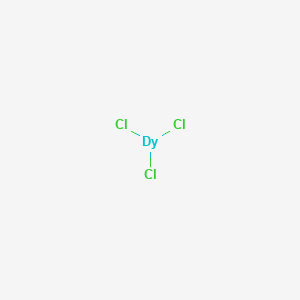
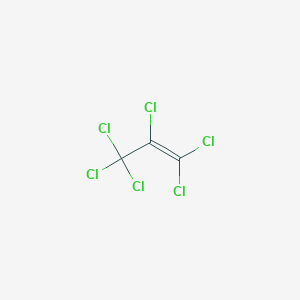
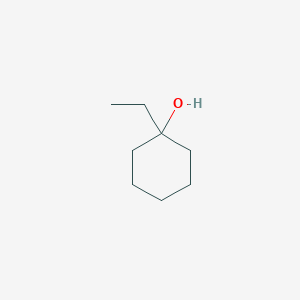
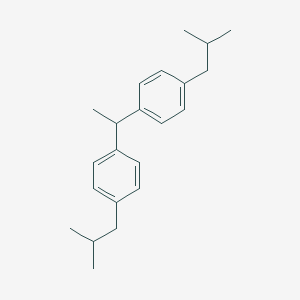
![1-[4-(Trifluoromethyl)phenyl]ethanol](/img/structure/B155971.png)
